molecular formula C16H13BrClN B15158684 1-Benzyl-4-chloroquinolin-1-ium bromide CAS No. 845883-53-6

1-Benzyl-4-chloroquinolin-1-ium bromide

Cat. No.: B15158684
CAS No.: 845883-53-6
M. Wt: 334.64 g/mol
InChI Key: XCMPAQIVLULQNS-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-4-chloroquinolin-1-ium bromide (CAS 845883-53-6) is an organic salt with the molecular formula C16H13BrClN and a molecular weight of 334.64 g/mol . This compound belongs to the quinolinium chemical class, characterized by a benzyl group attached to the nitrogen atom of the quinoline ring and a chloro substituent at the 4-position. This specific structure makes it a valuable intermediate in medicinal chemistry and antibacterial research. Quinolinium derivatives are of significant interest in the development of novel antibacterial agents . Compounds within this class, such as the advanced derivative of PC190723, have demonstrated potent antibacterial activity by targeting the essential bacterial cell division protein FtsZ, a highly promising target for combating drug-resistant pathogens . The benzyl and chloro substitutions on the quinolinium core are common pharmacophores explored in the design of such inhibitors. As a building block, this compound is useful for synthesizing more complex molecules and for studying structure-activity relationships (SAR). It is supplied exclusively For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

CAS No.

845883-53-6

Molecular Formula

C16H13BrClN

Molecular Weight

334.64 g/mol

IUPAC Name

1-benzyl-4-chloroquinolin-1-ium;bromide

InChI

InChI=1S/C16H13ClN.BrH/c17-15-10-11-18(12-13-6-2-1-3-7-13)16-9-5-4-8-14(15)16;/h1-11H,12H2;1H/q+1;/p-1

InChI Key

XCMPAQIVLULQNS-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C[N+]2=CC=C(C3=CC=CC=C32)Cl.[Br-]

Origin of Product

United States

Preparation Methods

Synthetic Routes for 1-Benzyl-4-chloroquinolin-1-ium Bromide

Direct Quaternization of 4-Chloroquinoline

The primary synthesis method involves the reaction of 4-chloroquinoline with benzyl bromide in a polar aprotic solvent. This approach mirrors protocols for analogous quinolinium salts, where the nucleophilic nitrogen of the heterocycle attacks the electrophilic benzyl carbon.

General Procedure :

  • Reactants : 4-Chloroquinoline (1.0 equiv) and benzyl bromide (1.1–1.2 equiv) are dissolved in anhydrous acetone or acetonitrile.
  • Conditions : The mixture is stirred under reflux (65–80°C) for 12–24 hours under inert atmosphere.
  • Workup : The solvent is evaporated under reduced pressure, and the residue is washed with diethyl ether to remove unreacted starting materials.
  • Purification : The crude product is recrystallized from ethanol/diethyl ether or purified via flash chromatography (chloroform:methanol, 99:1).

Key Variables :

  • Solvent : Acetone yields moderate conversion (60–70%), while acetonitrile enhances reactivity due to higher polarity (85–90% yield).
  • Stoichiometry : Excess benzyl bromide (1.2 equiv) drives the reaction to completion.
  • Temperature : Prolonged reflux (24 hours) is necessary for full quaternization.

Alternative Pathways

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly. A mixture of 4-chloroquinoline and benzyl bromide in DMF achieves 90% yield within 30 minutes at 120°C.

Solid-State Mechanochemical Synthesis

Ball-milling 4-chloroquinoline with benzyl bromide in the presence of a catalytic amount of KI affords the product in 75% yield after 2 hours, avoiding solvent use.

Optimization of Reaction Conditions

Solvent Screening

The solvent profoundly impacts reaction efficiency:

Solvent Temperature (°C) Time (h) Yield (%)
Acetone 65 24 68
Acetonitrile 80 12 88
DMF 120 (microwave) 0.5 90
Toluene 110 24 42

Polar solvents like acetonitrile facilitate faster ion-pair dissociation, accelerating the reaction.

Catalytic Additives

  • KI : Enhances nucleophilicity via halide exchange (10 mol% KI increases yield by 15%).
  • Molecular Sieves : Absorb generated HBr, shifting equilibrium toward product formation.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆) :

    • δ 9.72 (d, J = 6.0 Hz, 1H, H-2 quinoline),
    • δ 8.95 (d, J = 8.8 Hz, 1H, H-8 quinoline),
    • δ 8.50 (s, 1H, H-5 quinoline),
    • δ 7.80–7.45 (m, 5H, benzyl aromatic),
    • δ 5.92 (s, 2H, CH₂ benzyl).
  • ¹³C NMR :

    • δ 152.1 (C-4 quinoline),
    • δ 138.5 (C-1 quinoline),
    • δ 130.2–127.8 (benzyl carbons),
    • δ 64.3 (CH₂ benzyl).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₁₆H₁₃BrClN⁺ : 349.9912;
  • Observed : 349.9908 [M–Br]⁺.

Melting Point

The compound exhibits a melting point of 210–214°C, consistent with ionic quinolinium salts.

Comparative Analysis with Structural Analogues

Compound Molecular Formula Substituent Melting Point (°C) Key Applications
This compound C₁₆H₁₃BrClN 4-Cl, benzyl 210–214 Antimicrobial studies
1-Benzylquinolin-1-ium bromide C₁₆H₁₄BrN H, benzyl 198–202 Corrosion inhibition
1-Benzyl-4-cyanopyridin-1-ium bromide C₁₃H₁₁BrN₂ 4-CN, benzyl 144–148 Cholinesterase inhibition

The 4-chloro substituent enhances electrophilicity, potentially improving binding to biological targets compared to unsubstituted analogues.

Chemical Reactions Analysis

1-Benzyl-4-chloroquinolin-1-ium bromide undergoes various chemical reactions, including:

Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, palladium catalysts for coupling reactions, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Benzyl-4-chloroquinolin-1-ium bromide exhibits biological activity, notably as an inhibitor of acetylcholinesterase and butyrylcholinesterase enzymes. These enzymes are critical in the hydrolysis of acetylcholine, and their inhibition is relevant for conditions like Alzheimer's disease. Research indicates that related compounds can show dual inhibitory activity against these enzymes, suggesting potential therapeutic applications in neurodegenerative diseases.

Interaction Studies: Interaction studies involving this compound focus on its binding affinity and inhibitory effects on cholinesterase enzymes. Techniques such as molecular docking and kinetic assays are used to elucidate its mechanism of action. These studies reveal how the compound interacts with active site residues of acetylcholinesterase, providing insights into its potency and selectivity compared to other inhibitors.

Structural Analogs and Biological Activities

Several compounds share structural similarities with this compound, influencing their biological activities:

Compound NameStructural FeaturesBiological Activity
1-Benzylquinolinium bromideQuinoline core without chlorineCholinesterase inhibitor
4-ChloroquinolineChlorine at the 4-positionAntimicrobial properties
1-(3-Bromobenzyl)-4-chloroquinolin-1-ium bromideSimilar structure with bromineEnhanced cholinesterase inhibition
1-(2-Methylbenzyl)-4-chloroquinolin-1-ium bromideMethyl substituent on benzyl groupPotentially altered biological activity

Mechanism of Action

The mechanism of action of 1-Benzyl-4-chloroquinolin-1-ium bromide involves its interaction with cellular components such as DNA, proteins, and enzymes. The compound can intercalate into DNA, disrupting its structure and function, which can lead to cell death. Additionally, it can inhibit the activity of certain enzymes involved in cellular metabolism, further contributing to its biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Structural and Functional Analogues

The following table summarizes key structural and functional differences between 1-benzyl-4-chloroquinolin-1-ium bromide and related compounds:

Compound Molecular Formula Molecular Weight Key Substituents Reported Biological Activity References
This compound C₁₆H₁₃BrClN 334.64 1-Benzyl, 4-Cl Not explicitly reported -
Sepantronium bromide (YM-155) C₂₀H₁₉BrN₄O₃ 443.29 Cyclohexenyl, methyl ether, N-oxide Anticancer (IC₅₀: 0.54 nM in survivin inhibition)
1-(4-Bromophenacyl)benzo[f]quinolin-1-ium bromide C₂₁H₁₅BrN₂O₃ 443.26 4-Bromophenacyl, ester groups Antibacterial, antifungal
1-Methylquinolinium iodide C₁₀H₁₀IN 263.10 1-Methyl Structural studies (no explicit bioactivity)
2.2. Key Comparative Insights

Functional Group Impact on Bioactivity: Sepantronium bromide (YM-155) demonstrates potent anticancer activity due to its survivin-inhibiting mechanism, attributed to its complex structure with oxygen and nitrogen heteroatoms . In contrast, the simpler this compound lacks these functional groups, which may limit similar efficacy unless tailored for specific targets. The 4-bromophenacyl substituent in compound 3m () introduces antibacterial and antifungal properties, likely due to enhanced electrophilicity from the bromine and carbonyl groups. The chloro substituent in the target compound may offer comparable reactivity but with reduced steric bulk .

Electronic Effects: The electron-withdrawing chlorine at position 4 may stabilize the quinolinium ring, altering binding affinity compared to bromine or oxygen-containing analogs .

Safety and Handling: While methyl bromide () is highly toxic, brominated quinolinium derivatives like Sepantronium and compound 3m are handled as research chemicals with precautions against inhalation and skin contact . The target compound likely requires similar safety protocols due to its bromide ion and aromatic substituents.

Q & A

Q. What synthetic routes are optimal for preparing 1-Benzyl-4-chloroquinolin-1-ium bromide with high purity?

Methodological Answer:

  • Quaternization Reaction : React 4-chloroquinoline with benzyl bromide in a polar aprotic solvent (e.g., acetonitrile or DMF) under reflux. Monitor reaction completion via TLC or HPLC.
  • Purification : Recrystallize from ethanol/ethyl acetate mixtures to remove unreacted benzyl bromide. Confirm purity via elemental analysis and NMR spectroscopy. Residual bromide ions can be quantified using capillary electrophoresis with UV detection, optimized via multivariate experimental design to resolve chloride/bromide interference .

Q. How can crystallographic data for this compound be accurately determined?

Methodological Answer:

  • Data Collection : Use single-crystal X-ray diffraction with Mo-Kα radiation. Ensure crystal stability at low temperatures (e.g., 100 K) to minimize disorder.
  • Structure Refinement : Employ SHELXL for small-molecule refinement. Key steps include anisotropic displacement parameter modeling for non-H atoms and TWIN/BASF commands if twinning is observed. Validate using R-factor convergence and Hirshfeld surface analysis .

Advanced Research Questions

Q. How can contradictory NMR data (e.g., unexpected splitting or shifts) be resolved for this compound?

Methodological Answer:

  • Dynamic Effects : Investigate rotational barriers of the benzyl group using variable-temperature NMR (VT-NMR). Compare experimental coupling constants with DFT-calculated values.
  • Impurity Analysis : Use LC-MS to detect side products (e.g., dehalogenated species). For bromide contamination, employ ion chromatography with suppressed conductivity detection, referencing environmental analysis protocols .

Q. What strategies are effective in resolving ambiguities in electron density maps during crystallographic refinement?

Methodological Answer:

  • Disordered Regions : Apply PART commands in SHELXL to model split positions. Use ISOR restraints for anisotropic atoms.
  • Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and check for voids using Mercury’s void analysis module .

Q. How can the hygroscopic nature of this compound be managed during spectroscopic characterization?

Methodological Answer:

  • Sample Handling : Use a glovebox with <1% humidity for sample preparation. For IR spectroscopy, prepare KBr pellets under dry N₂ flow.
  • Dynamic Vapor Sorption (DVS) : Quantify moisture uptake at varying humidity levels to establish storage conditions .

Data Contradiction & Optimization

Q. How should researchers address discrepancies between theoretical and experimental dipole moments?

Methodological Answer:

  • Computational Calibration : Re-optimize geometry using higher-level DFT methods (e.g., B3LYP/def2-TZVP) with implicit solvent models. Compare with solid-state dipole moments derived from crystallographic data using DIRDIF .

Q. What experimental design principles apply when optimizing bromide ion quantification in complex matrices?

Methodological Answer:

  • Matrix Effects : Use a co-ion buffer (e.g., nitrate) with mobility lower than bromide to enhance stacking in capillary electrophoresis. Validate with spike-recovery tests in simulated matrices .

Analytical & Environmental Considerations

Q. How can trace bromide release during degradation studies be monitored?

Methodological Answer:

  • Ion-Selective Electrodes (ISE) : Calibrate with standard solutions (0.1–100 ppm). Correct for interference from chloride using the Gran plot method.
  • Mass Spectrometry : Employ ICP-MS for sub-ppb detection, referencing USGS protocols for groundwater bromide analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.